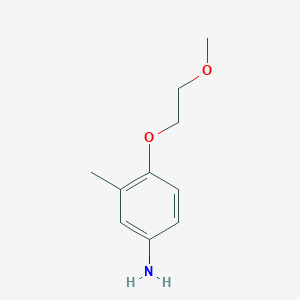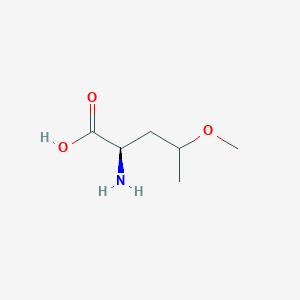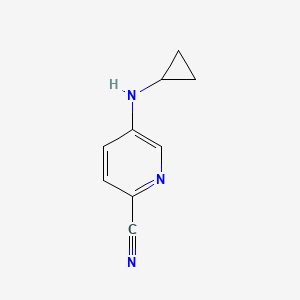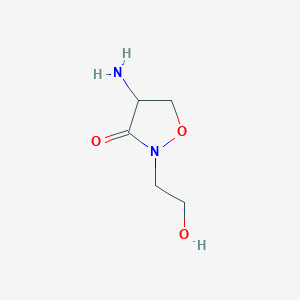
4-Amino-2-(2-hydroxyethyl)-1,2-oxazolidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-(2-hydroxyethyl)-1,2-oxazolidin-3-one is a heterocyclic compound that contains an oxazolidinone ring with an amino group and a hydroxyethyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(2-hydroxyethyl)-1,2-oxazolidin-3-one typically involves the reaction of ethylene oxide with 4-amino-1,2-oxazolidin-3-one under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the oxazolidinone ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are essential to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-2-(2-hydroxyethyl)-1,2-oxazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The oxazolidinone ring can be reduced to form a more saturated ring structure.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Formation of 4-amino-2-(2-oxoethyl)-1,2-oxazolidin-3-one.
Reduction: Formation of 4-amino-2-(2-hydroxyethyl)-1,2-oxazolidine.
Substitution: Formation of various substituted oxazolidinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Amino-2-(2-hydroxyethyl)-1,2-oxazolidin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of 4-Amino-2-(2-hydroxyethyl)-1,2-oxazolidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl side chain and the amino group can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The oxazolidinone ring may also play a role in stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-2-(2-hydroxyethyl)-1,3-propanediol
- 4-Amino-2-(2-hydroxyethyl)-1,3-oxazolidin-3-one
- 4-Amino-2-(2-hydroxyethyl)-1,2-thiazolidin-3-one
Uniqueness
4-Amino-2-(2-hydroxyethyl)-1,2-oxazolidin-3-one is unique due to the presence of both an amino group and a hydroxyethyl side chain on the oxazolidinone ring. This combination of functional groups allows for a diverse range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C5H10N2O3 |
|---|---|
Peso molecular |
146.14 g/mol |
Nombre IUPAC |
4-amino-2-(2-hydroxyethyl)-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C5H10N2O3/c6-4-3-10-7(1-2-8)5(4)9/h4,8H,1-3,6H2 |
Clave InChI |
HUAHJKSSACMWTL-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)N(O1)CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


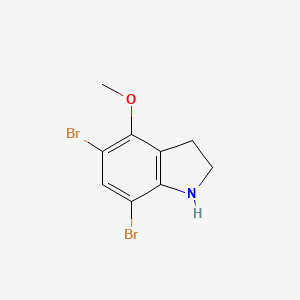
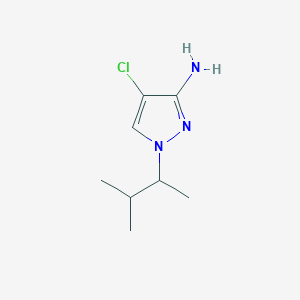

![(5-{[(4-Methoxybutyl)amino]methyl}furan-2-yl)methanol](/img/structure/B13309300.png)


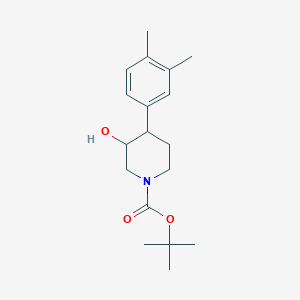


![6-tert-Butyl-3-ethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13309343.png)
![3-[(4-Phenylbutan-2-yl)amino]propan-1-ol](/img/structure/B13309349.png)
